molecular formula C19H12O B1356532 2-Triphenylenecarboxaldehyde CAS No. 96404-79-4

2-Triphenylenecarboxaldehyde

Cat. No. B1356532
CAS RN: 96404-79-4
M. Wt: 256.3 g/mol
InChI Key: NXDGVEYXRSKONY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Triphenylenecarboxaldehyde is C19H12O . It has a complex structure with a triphenylene core.


Physical And Chemical Properties Analysis

2-Triphenylenecarboxaldehyde has a molecular weight of 256.3 g/mol. It is a solid at 20 degrees Celsius and should be stored under inert gas .

Scientific Research Applications

Catalysis in Arylation of Aldehydes

2-Triphenylenecarboxaldehyde has been utilized in catalysts for the enantioselective arylation of aldehydes. For instance, a study demonstrated the use of a related compound, 2-piperidino-1,2,2-triphenylethanol, as a highly effective catalyst in this reaction, providing chiral diarylcarbinols with up to 99% enantiomeric excess. This highlights its potential in asymmetric synthesis and organic chemistry applications (Fontes et al., 2004).

Synthesis of Organic Semiconductors

2-Triphenylenecarboxaldehyde is relevant in the development of organic semiconductors. A study on the synthesis of bithiophene-based dicarboxaldehydes, which are important for arylene vinylene-based organic semiconductors, indicates the potential of triphenylene derivatives in this field. These compounds serve as electron-rich building blocks, aiding in the creation of donor-acceptor copolymers (Bhuwalka et al., 2015).

Exploration in Organic Letters

In the field of organic chemistry, 2-Triphenylenecarboxaldehyde and its derivatives have been explored for novel reactions and compound formations. For example, the formation of a novel arenium ion from the radical cation of a twisted triphenylene fully annelated with bicyclo[2.2.2]octene units showcases the compound's versatility in organic synthesis (Nishinaga et al., 2002).

Application in Polymer Chemistry

Triphenylene derivatives have found significant applications in polymer chemistry. A study on the synthesis and characterization of hyperbranched conjugated poly(tetraphenylethene) exemplifies the use of triphenylene-based compounds in creating materials with unique properties like aggregation-induced emission, relevant for photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

properties

IUPAC Name

triphenylene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGVEYXRSKONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538653
Record name Triphenylene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Triphenylenecarboxaldehyde

CAS RN

96404-79-4
Record name Triphenylene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with triphenylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 30 g, 0.131 mol) and o-dichlorobenzene (150 mL). The liquid was warmed until all the large chunks of solid dissolved (80°) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 58 g, 0.223 mol, 26 mL), was added in one portion to the mixture. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 25.6 g, 0.223 mol, 20 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The solvent was removed to give a crude yellow oil which was purified by preparative HPLC using PhCH3 as the eluting solvent. The fractions containing the aldehyde were combined and the solvent removed to give an oil which solidified (8.31 g, 25%). This material was used without further purification. Recrystallization from CH2Cl2 /CH3OH gave pure 2-triphenylenecarbaldehyde mp 160°-161.5°, (C,H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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